5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene
Overview
Description
5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene is an organic compound with the molecular formula C8H5F4NO3. It is a fluorinated nitrobenzene derivative, characterized by the presence of both fluorine and nitro functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoro-2-nitrophenol with 2,2,2-trifluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline.
Oxidation: Various oxidized products depending on the reaction conditions
Scientific Research Applications
5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and molecular processes, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-nitrophenol: Lacks the trifluoroethoxy group, making it less hydrophobic.
2,2,2-Trifluoroethanol: A simpler compound without the aromatic ring and nitro group.
4-Fluoro-2-nitrophenyl 2,2,2-trifluoroethyl ether: A positional isomer with different substitution patterns
Uniqueness
5-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene is unique due to the combination of fluorine and nitro groups, which impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex fluorinated compounds and a subject of interest in various research fields .
Properties
IUPAC Name |
4-fluoro-2-nitro-1-(2,2,2-trifluoroethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO3/c9-5-1-2-7(6(3-5)13(14)15)16-4-8(10,11)12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIRBTKVPRXFQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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